三钙硅酸盐

描述

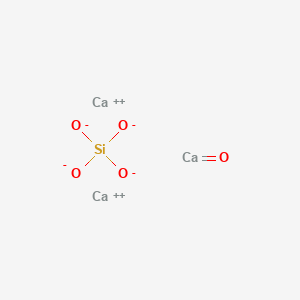

Tricalcium silicate (Ca3SiO5) is a major and the most reactive calcium silicate species in ordinary Portland cement . It is used in a variety of fields from building materials to pharmaceutical products due to its bioactivity, biocompatibility, and hydraulic nature . It is also a candidate for drug delivery, filling and regeneration materials in dentistry, and bone tissue .

Synthesis Analysis

The hydration process of tricalcium silicate involves its dissolution, portlandite crystallization, and calcium-silicate-hydrate (C-S-H) gel precipitation . The hydration of tricalcium silicate is stimulated by the dissolution of calcium ions from the Ca3SiO5 surfaces accompanied by the precipitation of lamellar C-S-H, which is responsible for the cohesivity, durability, and mechanical properties of concrete .Molecular Structure Analysis

The molecular dynamics and metadynamics simulations enable quantitative analyses of reaction pathways, thermodynamics, and kinetics of the calcium ion dissolution from the tricalcium silicate surface . The calcium sites with different coordination environments lead to different reaction pathways and free energy barriers .Chemical Reactions Analysis

The chemical reaction of tricalcium silicate involves the dissolution of calcium ions from the Ca3SiO5 surfaces, which is stimulated by water adsorption, proton exchange, and diffusion of water into the surface layer . This leads to the leaching of the calcium ion from the surface step by step .Physical And Chemical Properties Analysis

Tricalcium silicate is thermodynamically unstable below 1250°C, but can be preserved in a metastable state at room temperature by fast cooling . On slow cooling, it tends to revert to belite (Ca2SiO4) and CaO . The surfaces of all materials consist of particle sizes ranging from 0.194 μm to approximately 51.82 μm .科学研究应用

牙科应用:像Biodentine™这样的基于三钙硅酸盐的材料被用作牙本质替代材料,因为它们具有增强的物理和生物学特性。这些特性归因于其更细的颗粒尺寸,使用氧化锆作为增白剂,以及三钙硅酸盐的纯度 (Rini Sj et al., 2021)。

生物医学领域:三钙硅酸盐的生物相容性使其成为临床应用中陶瓷植入材料的替代品。通过掺杂外来氧化物如MgO、Al2O3和Fe2O3,可以改变其性质,影响其晶体结构和水化活性 (D. Stephan et al., 2008)。

成骨效应:研究了三钙硅酸盐水泥对人骨髓来源的间充质干细胞成骨分化的影响。然而,三钙硅酸盐水泥在体外不会诱导这些细胞的成骨分化 (A. Eid et al., 2014)。

电子结构和反应性:对掺杂杂质的三钙硅酸盐的电子结构进行研究,有助于了解其反应性和在材料科学中的潜在应用 (Kayahan Saritas & J. Grossman, 2015)。

水化过程:研究了三钙硅酸盐的水化过程,识别了中间相并了解了水化的机理,这对水泥和混凝土研究中的应用至关重要 (F. Bellmann et al., 2010)。

干细胞培养:对像Biodentine™这样的三钙硅酸盐水泥与牙髓干细胞直接接触的细胞相容性进行研究显示它们的生物活性,使其适用于活髓治疗中的应用 (M. Widbiller et al., 2016)。

髓治疗:由于其生物活性,三钙硅酸盐水泥已被提议用于牙科中的活髓治疗 (I. About, 2018)。

安全和危害

Tricalcium silicate should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future directions of tricalcium silicate research could involve exploring the kinetics of dissolution and dynamic properties at the water/solid interface on the atomic scale . This could be significant to understand the natural process and instruct the industrial production at a macroscopic scale . It could also involve the development of new formulations to enhance the clinical performance of tricalcium silicate-based cements .

属性

IUPAC Name |

dicalcium;oxocalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.O4Si.O/c;;;1-5(2,3)4;/q;2*+2;-4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAARMUWIRURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

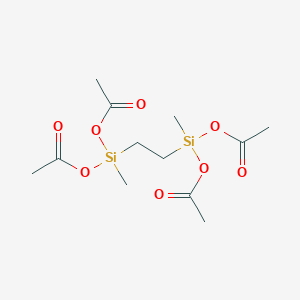

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].O=[Ca].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

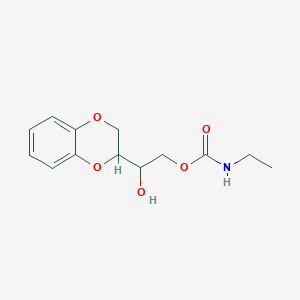

Molecular Formula |

Ca3O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049804 | |

| Record name | Tricalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [HSDB] | |

| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tricalcium silicate | |

Color/Form |

Colorless monoclinic crystals, refractory solid | |

CAS RN |

12168-85-3 | |

| Record name | Tricalcium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium silicon pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricalcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2150 °C | |

| Record name | Tricalcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)